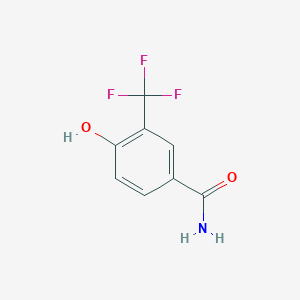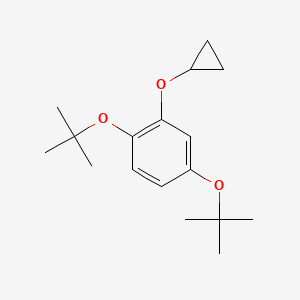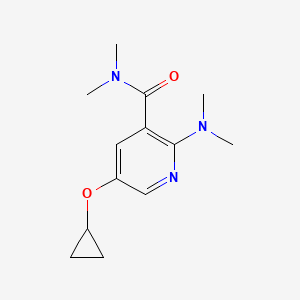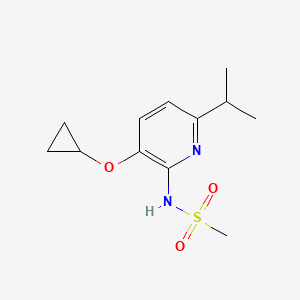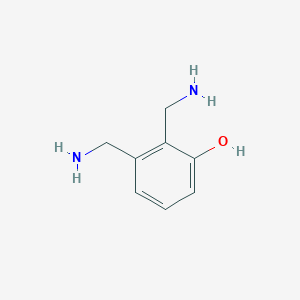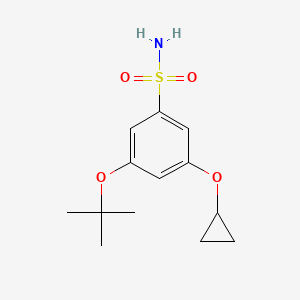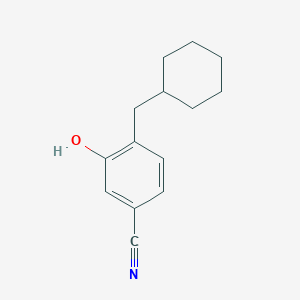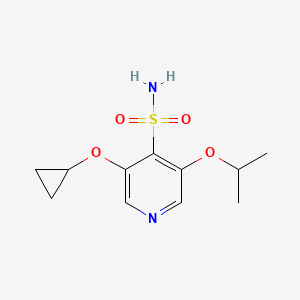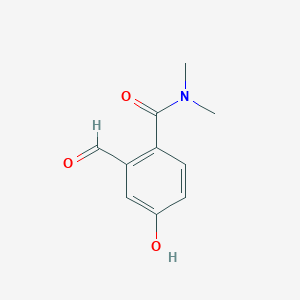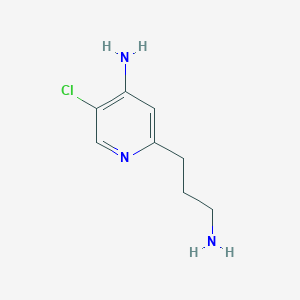
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . It is a pyridine derivative, characterized by the presence of a tert-butyl group at the 3-position, a cyclopropoxy group at the 4-position, and a fluorine atom at the 2-position of the pyridine ring . This compound is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced at the 3-position of the pyridine ring using tert-butyl halides under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the 4-position through a nucleophilic substitution reaction using cyclopropyl halides.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butyl-3-cyclopropoxy-2-fluoropyridine: A structural isomer with the tert-butyl and cyclopropoxy groups at different positions.
2-Fluoropyridine: A simpler pyridine derivative with only a fluorine atom at the 2-position.
Uniqueness
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the exploration of new chemical reactions.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
3-tert-butyl-4-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)10-9(15-8-4-5-8)6-7-14-11(10)13/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
IEAWJDMZXUGOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CN=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


